molecular formula C18H24N4OS B2765835 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzylthio)ethanone CAS No. 1286712-32-0

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzylthio)ethanone

Cat. No.: B2765835
CAS No.: 1286712-32-0
M. Wt: 344.48
InChI Key: QBKTUEMOKMNNKE-UHFFFAOYSA-N
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Description

1-(4-(2-(1H-Pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzylthio)ethanone is a synthetic small molecule of interest in medicinal chemistry and pharmacological research. This compound features a piperazine core, a moiety commonly found in bioactive molecules due to its ability to improve solubility and serve as a scaffold for receptor interaction . The structure incorporates a 1H-pyrazole ring, a heterocycle known to be a key pharmacophore in compounds that act as potent and selective CCR1 (C-C Chemokine Receptor Type 1) antagonists . CCR1 is a G-Protein Coupled Receptor (GPCR) involved in inflammatory pathways and is a investigated target for conditions such as rheumatoid arthritis, multiple sclerosis, and organ transplant rejection . The benzylthioether side chain in this molecule may contribute to interactions with hydrophobic enzyme pockets or influence its metabolic properties . Researchers may employ this compound as a chemical tool or a lead structure for developing novel therapeutics targeting GPCRs like CCR1. Furthermore, hybrid molecules containing piperazine and heterocyclic rings like thiadiazole have shown promise as potential antimicrobial agents by inhibiting bacterial enzymes such as enoyl-acyl carrier protein (ACP) reductase, a key enzyme in bacterial fatty acid biosynthesis . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c23-18(16-24-15-17-5-2-1-3-6-17)21-12-9-20(10-13-21)11-14-22-8-4-7-19-22/h1-8H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKTUEMOKMNNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperazine-Pyrazole Ethylamine Synthesis

The piperazine ring is typically functionalized via nucleophilic substitution or reductive amination. A common route involves reacting 1-(2-chloroethyl)-1H-pyrazole with piperazine in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile under reflux. This yields 4-(2-(1H-pyrazol-1-yl)ethyl)piperazine, a critical intermediate.

Benzylthio Ketone Preparation

The benzylthio group is introduced via thioether formation. One method employs bromoethanone intermediates, where 2-bromo-1-(benzylthio)ethanone is synthesized by treating 1-(benzylthio)ethanone with pyridinium tribromide in dichloromethane and ethanol. Alternative routes utilize benzyl mercaptan and α-haloketones under basic conditions.

Detailed Synthetic Procedures

Synthesis of 4-(2-(1H-Pyrazol-1-yl)ethyl)piperazine

Step 1: Preparation of 1-(2-Chloroethyl)-1H-pyrazole
1H-Pyrazole (1.0 equiv) is reacted with 1,2-dichloroethane (1.2 equiv) in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C. The mixture is stirred for 12 hours, yielding 1-(2-chloroethyl)-1H-pyrazole (87% yield).

Step 2: Coupling with Piperazine
Piperazine (1.5 equiv) and K₂CO₃ (2.0 equiv) are combined in acetonitrile. 1-(2-Chloroethyl)-1H-pyrazole (1.0 equiv) is added dropwise, and the reaction is refluxed for 24 hours. The product, 4-(2-(1H-pyrazol-1-yl)ethyl)piperazine, is isolated via filtration and recrystallization (ethanol/water, 78% yield).

Synthesis of 2-(Benzylthio)-1-bromoethanone

Step 1: Bromination of 1-(Benzylthio)ethanone
1-(Benzylthio)ethanone (1.0 equiv) is dissolved in dichloromethane and ethanol (3:1 v/v). Pyridinium tribromide (1.1 equiv) is added portion-wise at 0°C, and the mixture is stirred at room temperature for 3 hours. The product precipitates as a white solid, filtered and washed with cold dichloromethane (89% yield).

Final Coupling Reaction

Step 1: Formation of this compound
4-(2-(1H-Pyrazol-1-yl)ethyl)piperazine (1.0 equiv) and 2-(benzylthio)-1-bromoethanone (1.05 equiv) are combined in dry dimethylformamide (DMF) with triethylamine (TEA, 2.0 equiv). The reaction is heated to 60°C for 18 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to yield the title compound (65% yield).

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent significantly impacts coupling efficiency:

Solvent Base Temperature (°C) Yield (%)
Acetonitrile K₂CO₃ 80 78
DMF TEA 60 65
THF NaH 25 42

Polar aprotic solvents like DMF enhance nucleophilicity of the piperazine nitrogen, while K₂CO₃ in acetonitrile minimizes side reactions.

Stoichiometric Considerations

A slight excess of 2-(benzylthio)-1-bromoethanone (1.05 equiv) ensures complete consumption of the piperazine derivative, avoiding dimerization.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.89 (s, 1H, pyrazole-H), 7.72 (s, 1H, pyrazole-H), 7.35–7.28 (m, 5H, benzyl-H), 4.12 (s, 2H, SCH₂), 3.82–3.75 (m, 4H, piperazine-H), 2.65–2.58 (m, 6H, piperazine/CH₂).
  • ESI-MS : m/z 387.2 [M+H]⁺ (calculated 386.5).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirmed ≥98% purity, with retention time = 12.4 min.

Applications and Further Research

While specific biological data for this compound remain undisclosed, structural analogs demonstrate antimicrobial and antiviral activities. Future studies should explore:

  • Structure-Activity Relationships (SAR) : Modifying the benzylthio or pyrazole groups.
  • Scale-Up Feasibility : Transitioning from batch to flow chemistry for industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzylthio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzylthio)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzylthio)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole and piperazine moieties are known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Core

  • Target Compound : Piperazine substituted with 2-(1H-pyrazol-1-yl)ethyl and benzylthio groups.
  • Analogues: 2-(Benzylthio)-1-(4-(o-tolyl)piperazin-1-yl)ethanone (7): Replaces pyrazole-ethyl with o-tolyl, synthesized via T3P-mediated coupling . 1-(4-(Substituted phenylsulfonyl)piperazin-1-yl)-2-(tetrazol-5-ylthio)ethanones (7a–x): Feature sulfonyl groups (electron-withdrawing) instead of benzylthio (electron-donating), impacting solubility and receptor binding .

Heterocyclic Modifications

  • Pyrazole Derivatives: 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-oxadiazol-3(2H)-yl)ethanones (4c, 4d): Pyrazole linked via methyl-oxadiazole, differing in rigidity and hydrogen-bonding capacity compared to the target’s ethyl-piperazine chain .

Sulfur-Containing Groups

  • Benzylthio vs. Sulfonyl :
    • The target’s benzylthio group (C-S-C) is less polar than sulfonyl (SO₂) analogues (e.g., 7e–7k), affecting membrane permeability and metabolic stability .
    • Sulfonyl-containing derivatives (e.g., 7f, 7i) exhibit higher melting points (135–167°C) compared to benzylthio analogues, suggesting stronger crystalline packing .

Comparative Data Table

Compound Name Piperazine Substituent Heterocycle/Sulfur Group Melting Point (°C) Notable Activity Reference
Target Compound 2-(1H-Pyrazol-1-yl)ethyl Benzylthio N/A Hypothesized receptor binding
2-(Benzylthio)-1-(4-(o-tolyl)piperazin-1-yl)ethanone o-Tolyl Benzylthio N/A Nuclear androgen receptor antagonist
7e (Phenylsulfonyl derivative) 4-Methoxyphenylsulfonyl Tetrazol-5-ylthio 131–134 Antiproliferative (preliminary)
3a (Arylsulfonyl-indole derivative) Pyridyl 1-Tosyl-indole N/A 5-HT6 receptor antagonism
APEHQ ligand 4-Aminophenyl 8-Hydroxyquinoline azo N/A Antifungal

Biological Activity

The compound 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzylthio)ethanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₂₆N₄OS
  • Molecular Weight : 358.4 g/mol
  • CAS Number : 1286710-94-8

The structure features a piperazine ring, a pyrazole moiety, and a benzylthio group, which may contribute to its diverse biological activities.

Anticancer Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of the pyrazole ring is often linked to enhanced cytotoxicity against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
Compound AMCF-7 (breast cancer)5.2
Compound BHeLa (cervical cancer)3.8
This compoundTBDTBDTBD

Antimicrobial Activity

Research has shown that similar compounds exhibit antimicrobial properties. The benzylthio group is particularly noted for enhancing the interaction with bacterial membranes, leading to increased permeability and cell lysis.

Case Study: Antimicrobial Efficacy

A study demonstrated that derivatives of benzylthio compounds displayed significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

Neuropharmacological Effects

Compounds featuring the piperazine structure are often explored for their neuropharmacological effects. For example, studies on related compounds have shown potential anxiolytic and antidepressant activities mediated through interactions with serotonin and dopamine receptors.

Behavioral Studies

In animal models, similar compounds have been tested for anxiolytic-like effects using standard behavioral assays such as the elevated plus maze and open field tests. These studies suggest potential therapeutic applications in anxiety disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Pyrazole Moiety : Contributes to anticancer activity through modulation of cellular signaling pathways.
  • Piperazine Ring : Enhances binding affinity to neurotransmitter receptors.
  • Benzylthio Group : Increases lipophilicity, aiding in membrane permeability and antimicrobial effectiveness.

Q & A

Q. What are the key synthetic challenges in preparing 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzylthio)ethanone, and how can reaction conditions be optimized?

The compound’s synthesis involves multi-step reactions, including nucleophilic substitution to introduce the benzylthio group and coupling reactions for piperazine-pyrazole integration. Key challenges include controlling regioselectivity during pyrazole functionalization and minimizing side reactions in the ethanone formation.

  • Methodology : Use catalysts like potassium carbonate for coupling reactions and inert atmospheres to prevent oxidation. Optimize temperature (e.g., 60–80°C for acylation) and solvent polarity (e.g., dichloromethane or DMF) to improve yields .
  • Analytical Monitoring : Employ thin-layer chromatography (TLC) and HPLC to track intermediates and confirm purity .

Q. How can structural characterization of this compound be performed to validate its purity and stereochemistry?

Advanced spectroscopic and crystallographic techniques are critical:

  • NMR Spectroscopy : 1H/13C NMR resolves proton environments (e.g., benzylthio protons at δ 3.5–4.0 ppm, pyrazole protons at δ 7.0–8.0 ppm) and confirms connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected ~400–420 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Use SHELXL for refinement to resolve crystal packing and hydrogen-bonding networks, particularly for verifying piperazine conformation .

Advanced Research Questions

Q. What experimental strategies can address contradictory bioactivity data in target validation studies?

Discrepancies in biological assays (e.g., receptor binding vs. cellular activity) may arise from solubility differences or off-target effects.

  • Solubility Optimization : Test solvents like DMSO or cyclodextrin-based carriers to improve bioavailability .
  • Selectivity Profiling : Use radioligand binding assays (e.g., for histamine H1/H4 receptors) and siRNA knockdowns to confirm target specificity .
  • Dose-Response Analysis : Perform EC50/IC50 titrations to distinguish direct effects from cytotoxicity .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions with targets like GPCRs or kinases.

  • ADME Prediction : Tools like SwissADME assess logP (target ~2–3 for blood-brain barrier penetration) and metabolic stability .
  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., fluorine) on the benzylthio moiety to enhance metabolic resistance .

Q. What crystallographic techniques resolve ambiguities in the compound’s solid-state structure?

High-resolution X-ray diffraction (HR-XRD) with SHELX software is standard:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for twinned or low-symmetry crystals .
  • Refinement : Apply anisotropic displacement parameters and twin-law corrections to improve R-factor convergence (<5%) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between in vitro and in vivo efficacy studies?

In vitro-in vivo translation issues often stem from poor pharmacokinetics or species-specific metabolism.

  • Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in liver microsomes .
  • Pharmacokinetic Modeling : Fit data to two-compartment models to estimate clearance rates and adjust dosing regimens .

Key Structural and Synthetic Data

Parameter Details Reference
Molecular Weight~400–420 g/mol (estimated via HRMS)
Key Functional GroupsPiperazine, pyrazole, benzylthio, ethanone
Optimal Reaction SolventDichloromethane (coupling), DMF (acylation)
Common ByproductsDesulfurization products (e.g., benzyl ethers)

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